molecular formula C9H12BrNO B3040929 b-Amino-3-bromobenzenepropanol CAS No. 254427-26-4

b-Amino-3-bromobenzenepropanol

Cat. No.: B3040929
CAS No.: 254427-26-4
M. Wt: 230.1 g/mol
InChI Key: RRMCWFHKHSBXJH-UHFFFAOYSA-N
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Description

b-Amino-3-bromobenzenepropanol (CAS Ref: 54-OR452176) is an aromatic organic compound featuring a benzene ring substituted with an amino group (-NH₂) at the benzylic position, a bromine atom at the meta position, and a propanol side chain. This trifunctional molecule is classified as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. Its bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the amino and hydroxyl groups facilitate nucleophilic substitutions or condensation reactions. Current pricing data from CymitQuimica (2025) indicates a significant cost gradient: 1 g is priced at €835.00, reflecting its specialized applications and synthesis complexity.

Properties

IUPAC Name

2-amino-3-(3-bromophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMCWFHKHSBXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Benzenepropanol: The preparation of b-Amino-3-bromobenzenepropanol typically begins with the bromination of benzenepropanol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Amination: The brominated intermediate is then subjected to amination. This can be done using ammonia or an amine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: b-Amino-3-bromobenzenepropanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaN3, KCN, NaOH

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

Chemistry: b-Amino-3-bromobenzenepropanol is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function .

Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of b-Amino-3-bromobenzenepropanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Ethyl 4-methyl-2-cyclohexanone-1-carboxylate (CAS Ref: 54-OR946697)

  • Structure: A cyclohexanone derivative with a methyl group at position 4 and an ethyl ester at position 1.
  • Functional Groups : Ketone (C=O) and ester (COOEt), enabling reactions such as nucleophilic additions or ester hydrolyses.
  • Pricing: Lower cost (€194.00/g for 1 g) compared to b-Amino-3-bromobenzenepropanol, likely due to simpler synthesis and broader commercial availability.

Key Differentiators

Feature This compound Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
Aromaticity Benzene ring (planar, conjugated π-system) Cyclohexanone (non-aromatic, strained ring)
Reactive Sites -NH₂, -Br, -OH -C=O, -COOEt
Price per Gram €835.00 (1 g) €194.00 (1 g)
Typical Applications Pharmaceuticals, chiral catalysts Fragrance synthesis, polymer intermediates

Cost-Benefit Analysis

The high cost of this compound reflects its niche applications, such as in synthesizing brominated bioactive molecules (e.g., kinase inhibitors). In contrast, Ethyl 4-methyl-2-cyclohexanone-1-carboxylate’s lower price aligns with its use in bulk industrial processes.

Research Findings and Limitations

While the provided evidence highlights commercial data, detailed studies on reaction yields, solubility, or toxicity are absent. Further experimental validation is required to quantify the comparative efficiency of these compounds in specific synthetic pathways.

Biological Activity

Overview

b-Amino-3-bromobenzenepropanol (CAS Number: 254427-26-4) is an organic compound notable for its unique structure, which includes an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.

  • Molecular Formula : C9H12BrNO
  • Molecular Weight : 230.11 g/mol
  • IUPAC Name : (S)-2-amino-3-(3-bromophenyl)propan-1-ol
  • Purity : Typically available at 95% purity in commercial preparations.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially inhibiting or activating their function by binding to active sites.
  • Receptor Modulation : The compound can modulate the activity of receptors through interactions at binding sites, influencing signaling pathways.
  • Signaling Pathways : It can alter the activity of key proteins and enzymes involved in cellular signaling, impacting various biological processes .

1. Medicinal Chemistry

This compound serves as a versatile intermediate in drug synthesis. Its reactivity allows for the development of bioactive molecules, which may have therapeutic potential against various diseases.

2. Enzyme Studies

Research indicates that this compound can be used in studies involving enzyme inhibition and protein interactions, providing insights into enzyme mechanisms and potential drug targets .

Experimental Findings

In vitro studies have demonstrated that this compound can influence the growth and proliferation of certain cell types. For instance, compounds with similar functional groups have been tested for their ability to inhibit cancer cell growth, indicating that this compound may exhibit comparable effects .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
b-Amino-3-chlorobenzenepropanolChlorine atom instead of bromineSimilar enzyme interactions
b-Amino-3-fluorobenzenepropanolFluorine atom; varied reactivityPotentially lower activity compared to bromine analog
b-Amino-3-iodobenzenepropanolIodine atom; larger sizeEnhanced lipid solubility; varied biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-Amino-3-bromobenzenepropanol
Reactant of Route 2
b-Amino-3-bromobenzenepropanol

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